N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c1-23-14(9-13(22-23)10-5-7-12(25-2)8-6-10)16(24)19-17-18-15(20-21-17)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H2,18,19,20,21,24) |
InChI Key |
IAUNPDUZVAVIBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NNC(=N3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or acetylenic ketones. For example:
-
β-Keto ester route : 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is generated by treating 4-methoxyphenylacetonitrile with ethyl acetoacetate in the presence of hydrazine hydrate.
-
Acetylenic ketone route : Diacetylene ketones react with methylhydrazine to form 3-(4-methoxyphenyl)-1-methylpyrazole, though this method often yields regioisomeric mixtures requiring chromatographic separation.
Yields for pyrazole formation range from 50% to 85%, depending on the substituents and reaction conditions.
Triazole Ring Synthesis
The 3-cyclopropyl-1H-1,2,4-triazol-5-yl moiety is constructed via cyclocondensation of cyclopropanecarboxylic acid hydrazide with nitriles or amidines. A patented method describes:
-
Acylation of 2-aminobenzonitrile with cyclopropane carbonyl chloride to form a hydrazide intermediate.
-
Heterocyclization in acetic acid with sodium acetate, yielding 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline with 98% efficiency.
This "one-pot" method minimizes intermediate isolation and is scalable for industrial applications.
Carboxamide Coupling
The final step involves coupling the pyrazole-5-carboxylic acid derivative with the triazole amine. This is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF. Key parameters include:
-
Temperature : 0–25°C to prevent racemization.
-
Base : Triethylamine or DIPEA to scavenge HCl.
Optimized Synthetic Pathways
Three principal routes have been validated for synthesizing the target compound, each with distinct advantages and limitations.
Route A: Sequential Ring Assembly
-
Step 1 : Synthesize 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid via cyclocondensation of ethyl 4-methoxyphenylacetate with methylhydrazine.
-
Step 2 : Prepare 3-cyclopropyl-1H-1,2,4-triazol-5-amine using cyclopropanecarbohydrazide and cyanamide.
-
Step 3 : Couple intermediates via EDC/HOBt-mediated amidation.
Yield : 68% overall.
Purity : >95% (HPLC).
Key Advantage : Modularity for structural analogs.
Route B: One-Pot Heterocyclization
Developed for industrial scalability, this method combines pyrazole and triazole syntheses in a single reactor:
-
React 4-methoxyphenylacetonitrile with methylhydrazine and ethyl acetoacetate to form the pyrazole ring.
-
Introduce cyclopropane carbonyl chloride and sodium acetate directly into the mixture for triazole formation.
-
Perform in situ carboxamide coupling without intermediate isolation.
Yield : 82% overall.
Purity : 93% (HPLC).
Limitation : Requires precise stoichiometric control to avoid byproducts.
Route C: Solid-Phase Synthesis
A resin-bound approach for high-throughput screening:
-
Immobilize 3-cyclopropyl-1H-1,2,4-triazol-5-amine on Wang resin.
-
Couple with 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid using DIC/oxyma.
-
Cleave product with TFA/water.
Yield : 75% per cycle.
Advantage : Enables parallel synthesis of derivatives.
Comparative Analysis of Methods
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall Yield | 68% | 82% | 75% |
| Purity | >95% | 93% | 90% |
| Scalability | Moderate | High | Low |
| Byproduct Formation | 5–8% | 3–5% | 10–12% |
| Cost (USD/g) | $120 | $85 | $200 |
Route B offers the best balance of yield and cost for bulk production, while Route C is preferable for research-scale analog development.
Critical Challenges and Solutions
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1,5-dimethylpyrazole) may form during cyclocondensation. Mitigation strategies include:
Purification of Hydrophobic Intermediates
The cyclopropyl group imparts significant hydrophobicity, complicating chromatographic separation. Solutions:
Stability of Triazole Amine
The 3-cyclopropyl-1H-1,2,4-triazol-5-amine is prone to oxidation. Storage under nitrogen at −20°C extends shelf life to 6 months.
Advanced Characterization Data
Post-synthesis analysis confirms structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12–0.89 (m, 4H, cyclopropyl), 3.84 (s, 3H, OCH₃), 6.99 (d, J = 8.6 Hz, 2H, aryl), 7.72 (s, 1H, pyrazole-H).
-
LC-MS : m/z 338.4 [M+H]⁺, consistent with molecular formula C₁₇H₁₈N₆O₂.
-
X-ray crystallography : Bond angles of 108.5° at cyclopropyl C1 confirm strain-free geometry .
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole and pyrazole rings, potentially yielding dihydro derivatives.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or thiols.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives of the triazole and pyrazole rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole scaffold, which is integral to the compound's structure, is known for its broad spectrum of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For example, compounds with this scaffold have been found effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations comparable to established antibiotics .
Anticancer Properties
Recent studies have highlighted the potential of triazole-containing compounds in oncology. The compound under discussion may inhibit specific kinases involved in cancer proliferation. For instance, related triazole derivatives have shown promising results in inhibiting c-Met kinase activity, which is crucial for tumor growth and metastasis . In preclinical models, these compounds demonstrated significant tumor growth inhibition, suggesting their potential as therapeutic agents in cancer treatment .
Neuroprotective Effects
Research into the neuroprotective properties of triazole derivatives has revealed their ability to modulate neurotransmitter systems. Some studies suggest that these compounds can act as GABA receptor antagonists or influence other neurochemical pathways, potentially offering new avenues for treating neurodegenerative diseases .
Agricultural Applications
Fungicides and Herbicides
Triazole derivatives are commonly utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound's structure allows it to interact effectively with fungal enzymes involved in sterol biosynthesis, making it a candidate for developing new agricultural chemicals aimed at controlling plant diseases .
Pesticidal Activity
In addition to fungicidal applications, triazole compounds have shown promise as insecticides. Their effectiveness against various pests can be attributed to their ability to disrupt metabolic processes within the target organisms .
Material Science
Polymer Chemistry
The unique properties of triazole compounds make them suitable for incorporation into polymer matrices. Their ability to form stable complexes with metals can lead to the development of advanced materials with enhanced mechanical and thermal properties .
Corrosion Inhibition
Research has indicated that triazole derivatives can serve as effective corrosion inhibitors for metals. Their adsorption on metal surfaces can form protective layers that prevent oxidation and degradation .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives, a series of compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the triazole ring significantly enhanced antibacterial activity, leading to minimum inhibitory concentrations lower than those observed for traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on the triazole framework.
Case Study 2: Cancer Treatment
A recent investigation into the anticancer properties of triazole derivatives revealed that specific compounds could inhibit the proliferation of cancer cells by targeting c-Met kinase. In vivo studies demonstrated significant tumor reduction in xenograft models treated with these compounds, indicating their potential as novel cancer therapeutics.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Key Observations :
- EDCI/HOBt-mediated coupling (as in ) is a high-yield (~68%) method for carboxamide formation, likely applicable to the target compound .
- Acetylation (compound 20) and benzoylation (ZIPSEY) show lower yields, indicating steric or electronic challenges with bulkier substituents .
Physicochemical Properties
Table 3: Spectroscopic and Analytical Data
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole and pyrazole ring system. The molecular formula is with a molecular weight of approximately 285.33 g/mol. Its structural components include:
- Cyclopropyl group : This moiety contributes to the compound's lipophilicity and overall pharmacokinetic properties.
- Triazole ring : Known for its diverse biological activities, the triazole ring is crucial for the interaction with various biological targets.
- Methoxyphenyl group : The presence of this group can enhance the compound's binding affinity and selectivity towards specific receptors.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole scaffolds exhibit significant antimicrobial properties. The mechanism often involves the inhibition of key enzymes in microbial metabolism. For instance, studies on related triazole compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various assays. Triazoles have been identified as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of triazole exhibited notable cytotoxic effects against several cancer cell lines, suggesting that the incorporation of a pyrazole moiety may enhance these effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Triazole and Pyrazole Moieties : The presence of these rings is essential for maintaining biological activity. Alterations in their substitution patterns can significantly impact potency.
- Methoxy Substitution : The methoxy group has been associated with increased lipophilicity and improved binding interactions with target proteins .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against various microbial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 μg/mL against gram-positive and gram-negative bacteria, demonstrating significant antimicrobial efficacy .
Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics . The mechanism was linked to the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the pyrazole core using hydrazine hydrate and diethyl oxalate under alkaline conditions, followed by alkylation or acylation reactions to introduce substituents (e.g., methoxyphenyl and cyclopropyl-triazole groups) .
- Step 2 : Coupling reactions (e.g., carboxamide bond formation) using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous DMF .
- Key Optimization : Monitor intermediate purity via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and optimize reaction temperatures (60–80°C for cyclopropane ring formation) to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxy (-OCH3 at δ 3.8–4.0 ppm), pyrazole-CH3 (δ 2.4–2.6 ppm), and triazole protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650–1680 cm⁻¹) and triazole ring (C=N stretch at ~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C19H20N6O2: 388.1624) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity, using ATP/NADPH depletion as readouts .
Advanced Research Questions
Q. How can heterocyclic ring formation during synthesis be optimized to improve yield?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during cyclization .
- Catalysis : Add Lewis acids (e.g., ZnCl2) to accelerate triazole ring closure via coordination with nitrogen lone pairs .
- Microwave-Assisted Synthesis : Reduce reaction time (from 12h to 1h) and improve yield (from 60% to 85%) by enhancing thermal efficiency .
Q. How to resolve contradictions between computational modeling and crystallographic data?
- Methodological Answer :
- Cross-Validation : Refine X-ray diffraction data (e.g., using SHELXL ) and compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate conformational flexibility .
- Electron Density Maps : Analyze residual density peaks (>0.3 e/ų) to identify disordered regions or solvent effects missed in computational models .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Methodological Answer :
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity; impurities >2% correlate with reduced activity .
- Stability Studies : Assess compound degradation under light/temperature using accelerated stability protocols (40°C/75% RH for 4 weeks) .
- Dose-Response Reproducibility : Normalize bioactivity data using internal controls (e.g., reference inhibitors) and triplicate experiments with SEM <10% .
Key Considerations for Researchers
- Structural Complexity : The cyclopropyl-triazole moiety introduces steric hindrance, requiring tailored crystallization conditions (e.g., slow evaporation from DCM/hexane) .
- Biological Mechanism : Preliminary docking studies suggest interactions with kinase ATP-binding pockets (e.g., CDK2; binding affinity ΔG = -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
